molecular formula C19H15F2NO2S2 B2465481 4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide CAS No. 892162-81-1

4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide

Cat. No. B2465481
CAS RN: 892162-81-1
M. Wt: 391.45
InChI Key: KPWAGTPYFSUSQF-UHFFFAOYSA-N
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Description

4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide is a chemical compound with the linear formula C19H15F2NO2S2 . It has a molecular weight of 391.462 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide is defined by its linear formula C19H15F2NO2S2 . Unfortunately, the specific 3D structure is not provided in the available resources.

Scientific Research Applications

Fluorine in Medicinal Chemistry

  • Fluorinated Compounds in Drug Development: Research has shown that the inclusion of fluorine atoms in drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance the metabolic stability, binding affinity, and membrane permeability of pharmaceuticals. For instance, fluorinated analogs of known drugs often show improved activity and reduced toxicity. This principle might extend to the research and development of new therapeutic agents using 4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide, considering its fluorinated structure (Hird, 2007).

Benzenesulfonamide in Drug Discovery

  • Carbonic Anhydrase Inhibitors: Benzenesulfonamides are well-known for their role as carbonic anhydrase inhibitors, a class of compounds that have applications in treating conditions like glaucoma, epilepsy, and altitude sickness. The structure-activity relationships (SAR) of these inhibitors depend significantly on the electronic properties of the sulfonamide group and the nature of substituents on the phenyl ring, which can influence their binding to the enzyme active site (Gupta, 2003).

Advanced Applications in Chemistry

  • Synthetic Applications: The compound's structure suggests potential utility in synthetic organic chemistry, especially in the synthesis of fluorinated biphenyls, which are key intermediates in the production of various pharmaceutical and agrochemical products. The specific fluorine and benzenesulfonamide functional groups could make 4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide a valuable reagent or intermediate in developing new synthetic methodologies (Qiu et al., 2009).

properties

IUPAC Name

4-fluoro-N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S2/c20-15-3-1-14(2-4-15)13-25-18-9-7-17(8-10-18)22-26(23,24)19-11-5-16(21)6-12-19/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWAGTPYFSUSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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